4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride
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Overview
Description
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride is a chemical compound with a unique structure that includes a pyridine ring substituted with a trifluoromethyl group, a carbonyl chloride group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride typically involves the reaction of 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride. The reaction can be represented as follows:
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid+SOCl2→4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products
Amides and Esters: Formed through nucleophilic substitution.
Carboxylic Acid: Formed through hydrolysis.
Alcohol: Formed through reduction.
Scientific Research Applications
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride depends on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
- 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
- 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-amine
Uniqueness
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in synthetic applications. This distinguishes it from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C8H5ClF3NO2 |
---|---|
Molecular Weight |
239.58 g/mol |
IUPAC Name |
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H5ClF3NO2/c1-3-2-4(8(10,11)12)13-7(15)5(3)6(9)14/h2H,1H3,(H,13,15) |
InChI Key |
JAIJYEBYVFZJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
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